molecular formula C11H14O4 B13899439 6-(2-Methoxyethoxy)-2,3-dihydro-1-benzofuran-5-ol

6-(2-Methoxyethoxy)-2,3-dihydro-1-benzofuran-5-ol

Cat. No.: B13899439
M. Wt: 210.23 g/mol
InChI Key: ZAQYAMIDTQGCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Methoxyethoxy)-2,3-dihydro-1-benzofuran-5-ol is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a benzofuran ring substituted with a 2-methoxyethoxy group and a hydroxyl group. Benzofurans are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyethoxy)-2,3-dihydro-1-benzofuran-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1-benzofuran with 2-methoxyethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyethoxy)-2,3-dihydro-1-benzofuran-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzofuran ring can be reduced to form a dihydrobenzofuran derivative.

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(2-Methoxyethoxy)-2,3-dihydro-1-benzofuran-5-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

6-(2-Methoxyethoxy)-2,3-dihydro-1-benzofuran-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyethoxy)-2,3-dihydro-1-benzofuran-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the benzofuran ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)ethanol: A related compound with similar structural features.

    Sodium bis(2-methoxyethoxy)aluminium hydride: A compound with similar functional groups used as a reducing agent.

    Tris(2-methoxyethoxy)(vinyl)silane: A compound with similar methoxyethoxy groups used in materials science.

Uniqueness

6-(2-Methoxyethoxy)-2,3-dihydro-1-benzofuran-5-ol is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of a benzofuran ring with a methoxyethoxy group and a hydroxyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

6-(2-methoxyethoxy)-2,3-dihydro-1-benzofuran-5-ol

InChI

InChI=1S/C11H14O4/c1-13-4-5-15-11-7-10-8(2-3-14-10)6-9(11)12/h6-7,12H,2-5H2,1H3

InChI Key

ZAQYAMIDTQGCTM-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C2CCOC2=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.